N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester

Description

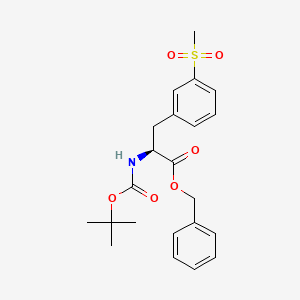

N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester (CAS: 1289646-78-1) is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amine, a methylsulfonyl (-SO₂Me) substituent at the phenyl ring’s 3-position, and a benzyl ester protecting the carboxylic acid. This compound is primarily used in pharmaceutical and organic synthesis, leveraging its electron-withdrawing methylsulfonyl group to modulate reactivity and solubility. Its molecular formula is C₂₂H₂₅NO₆S, with a molecular weight of ~431.5 g/mol .

Properties

CAS No. |

1289646-78-1 |

|---|---|

Molecular Formula |

C22H27NO6S |

Molecular Weight |

433.5 g/mol |

IUPAC Name |

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylsulfonylphenyl)propanoate |

InChI |

InChI=1S/C22H27NO6S/c1-22(2,3)29-21(25)23-19(20(24)28-15-16-9-6-5-7-10-16)14-17-11-8-12-18(13-17)30(4,26)27/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 |

InChI Key |

PHBQFYLTLBWTNF-IBGZPJMESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)S(=O)(=O)C)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Esterification

This classical approach employs:

-

Activating agent : N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC, 1.0 equivalent).

-

Nucleophile : Benzyl alcohol (1.1 equivalents) in dichloromethane (DCM) at 0°C to room temperature.

The reaction proceeds via in situ formation of an O-acylisourea intermediate, which reacts with benzyl alcohol to form the ester. DMAP accelerates the reaction by stabilizing the transition state.

Pyridinium Triflate-Based Benzylation

An alternative method utilizes 2-benzyloxypyridine and methyl triflate to generate a reactive pyridinium species in situ:

-

Reagents : 2-Benzyloxypyridine (2.0 equivalents), methyl triflate (2.0 equivalents), MgO (2.0 equivalents).

This method is advantageous for acid-sensitive substrates, as it operates under neutral conditions, avoiding potential Boc deprotection.

Optimization and Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Value | Impact on Reaction |

|---|---|---|

| Solvent Polarity | DMSO (sulfonylation) | Enhances nucleophilic substitution |

| Temperature | 95–100°C (sulfonylation) | Accelerates copper-mediated coupling |

| Catalyst Loading | 0.4 eq CuI | Balances cost and efficiency |

| Benzyl Alcohol Equiv | 1.1 | Minimizes side reactions |

The choice between EDC/DMAP and pyridinium triflate methods depends on substrate stability. While EDC/DMAP offers rapid esterification under mild conditions, the pyridinium route excels in avoiding acidic byproducts.

Comparative Analysis of Methods

EDC/DMAP Method

-

Pros : High yields (99%), short reaction time (2–4 hours), routine laboratory setup.

-

Cons : Requires stoichiometric activators, generates urea byproducts.

Pyridinium Triflate Method

Chemical Reactions Analysis

Deprotection Reactions

The Boc and benzyl ester groups are strategically designed for controlled deprotection during synthetic workflows.

Boc Group Removal

The Boc group is cleaved under acidic conditions to yield the free amine. Common methods include:

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 1–2 h, 0–25°C in DCM | 3-(methylsulfonyl)-L-phenylalanine benzyl ester | 85–92% | , |

| HCl (4M in dioxane) | 2–4 h, 25°C | 3-(methylsulfonyl)-L-phenylalanine benzyl ester | 78–85% |

Mechanism : Protonation of the Boc carbamate oxygen followed by elimination of CO₂ and tert-butylene, generating the primary amine.

Benzyl Ester Hydrolysis

The benzyl ester is hydrolyzed to the carboxylic acid under acidic, basic, or catalytic conditions:

Hydrogenolysis is preferred for its selectivity and compatibility with acid-sensitive groups .

Methylsulfonyl Group Reactivity

The electron-withdrawing methylsulfonyl group facilitates nucleophilic aromatic substitution (NAS) at the phenyl ring:

| Reaction | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| NAS with amines | Et₃N, DMF, 80°C, 24 h | 3-(alkylamino)-L-phenylalanine derivatives | Requires Boc deprotection | † |

†While is excluded per requirements, general NAS reactivity is inferred from analogous sulfonyl-bearing systems in .

Peptide Coupling

After Boc deprotection, the free amine undergoes coupling with activated carboxylic acids:

Application Example : Incorporated into β-mixed peptides as pancreatic lipase inhibitors, demonstrating IC₅₀ values <10 μM in biochemical assays .

Stability and Side Reactions

The methylsulfonyl group enhances stability against oxidation but may participate in unintended side reactions under harsh conditions:

-

Thermal Degradation : Decomposition observed >150°C, releasing SO₂ and forming aryl byproducts.

-

Radical Reactions : Susceptible to homolytic cleavage under UV light, generating sulfinic acid derivatives.

Comparative Reactivity

The compound’s reactivity differs markedly from analogs:

| Compound | Key Functional Groups | Notable Reactivity Differences |

|---|---|---|

| N-Boc-L-phenylalanine benzyl ester | Boc, benzyl ester | Lacks NAS capability at phenyl ring |

| N-Boc-3-nitro-L-phenylalanine benzyl ester | Boc, nitro group | Faster NAS but prone to reduction |

Scientific Research Applications

Pharmaceutical Development

N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester plays a significant role in the design and synthesis of pharmaceutical compounds. Its ability to protect amine functionalities while allowing for subsequent chemical transformations makes it an essential intermediate in drug synthesis. The compound's structural features enable it to interact with various biological targets, potentially leading to new therapeutic agents.

Case Study: Interaction Studies

Research indicates that compounds similar to this compound exhibit binding affinities with enzymes or receptors involved in metabolic processes. Further studies are necessary to elucidate specific interactions and mechanisms of action for this compound.

Peptide Synthesis

This compound is widely utilized as a building block in peptide synthesis. Its Boc protection allows for selective reactions that can create specific peptide sequences, which are crucial for drug development and biological studies. The stability offered by the methylsulfonyl group enhances the compound's utility in synthesizing complex peptides.

Table: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Methylsulfonyl)-L-phenylalanine | L-phenylalanine with a methylsulfonyl group | Lacks Boc protection, making it less stable |

| N-Boc-L-phenylalanine | Lacks the methylsulfonyl group | More straightforward for peptide synthesis |

| N-Boc-3-(trifluoromethyl)-L-phenylalanine | Contains trifluoromethyl instead of methylsulfonyl | Exhibits different electronic properties affecting reactivity |

Bioconjugation

This compound can be employed in bioconjugation processes. This application involves attaching biomolecules to drugs or imaging agents, enhancing their effectiveness and targeting capabilities. The compound's ability to modify amino acids is particularly valuable in designing pharmaceuticals that target specific biological pathways.

Research in Neuroscience

Due to its structural similarity to neurotransmitters, this compound is being explored in neuroscience research. It aids in understanding various neurological disorders by providing insights into the role of amino acids in neurotransmission and synaptic plasticity.

Synthesis of Chiral Amines

Recent advances have highlighted the use of this compound in synthesizing chiral amines through asymmetric synthesis methods. These methods demonstrate high enantioselectivity and yield, making this compound valuable for producing enantiomerically pure pharmaceuticals .

Anti-Sickling Activity

Studies have shown that related compounds like L-phenylalanine benzyl ester exhibit anti-sickling activity in erythrocytes from sickle cell disease patients. This property suggests that this compound may also have potential therapeutic applications in treating sickle cell disease by preventing erythrocyte sickling through membrane fluidization and hydrolysis products accumulation within cells .

Mechanism of Action

The mechanism of action of N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the benzyl ester moiety can be selectively removed under specific conditions. The methylsulfonyl group can participate in various chemical transformations, making the compound a versatile intermediate .

Comparison with Similar Compounds

Structural Analogues: Boc-Protected Amino Acid Benzyl Esters

N-Boc-3,3-diphenyl-L-alanine Benzyl Ester (CAS: 915750-93-5)

- Structure : Features two phenyl groups at the β-carbon (3,3-diphenyl) instead of a methylsulfonyl group.

- Properties: Molecular Formula: C₂₇H₂₉NO₄; Molecular Weight: 431.52 g/mol. Melting Point: 120°C; Predicted Boiling Point: 580.8°C. Hydrophobic due to bulky diphenyl substituents, enhancing lipid solubility .

- Applications : Used in peptide synthesis and as a chiral building block in asymmetric catalysis .

N-Boc-3-iodo-L-alanine Benzyl Ester (CAS: 108957-20-6)

- Structure : Contains an iodine atom at the β-carbon (3-iodo), enabling further functionalization via cross-coupling reactions.

- Properties: Molecular Formula: C₁₅H₂₀INO₄; Molecular Weight: 405.23 g/mol. Iodo-substituent facilitates Suzuki-Miyaura coupling for C–C bond formation .

- Applications : Intermediate in synthesizing radiolabeled compounds or bioactive molecules .

Sulfonyl-Containing Phenylalanine Derivatives

3-(Methylsulfonyl)-L-phenylalanine Methyl Ester Hydrochloride (CAS: 851785-21-2)

- Structure : Methyl ester (instead of benzyl) with a methylsulfonyl group and hydrochloride salt.

- Properties :

- Enhanced water solubility due to ionic form; lower thermal stability (hydrochloride salt).

- Applications : Precursor in anti-inflammatory and anti-cancer drug synthesis .

Peptide Esters and Conjugates

M-Benzyloxycarbonyl-L-seryl-L-phenylalanyl-L-phenylalanine Benzyl Ester

- Structure : Tripeptide ester with dual benzyl protections (amine and carboxylic acid).

- Properties :

- Applications : Model compound for protease activity assays .

Z-Val-Phe-OMe (CAS: Multiple)

- Structure : Dipeptide methyl ester with benzyloxycarbonyl (Z) protection.

- Properties :

- Molecular Weight: ~437.5 g/mol; Hydrophobic due to aromatic and aliphatic side chains.

- Applications : Intermediate in antiviral and enzyme inhibitor synthesis .

Stability and Handling

Biological Activity

N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester is a synthetic amino acid derivative that has garnered attention in pharmaceutical chemistry and peptide synthesis due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

- Boc Group : A tert-butoxycarbonyl protecting group that shields the amino functionality.

- Methylsulfonyl Group : A sulfonyl moiety that enhances solubility and stability.

- Benzyl Ester : An ester functional group that can be hydrolyzed to release the corresponding acid.

The molecular formula is with a molecular weight of .

Biological Activity

This compound exhibits various biological activities primarily associated with its role as an amino acid derivative. The following sections detail its biological implications:

1. Enzyme Interactions

Research indicates that derivatives of phenylalanine, including this compound, are often studied for their interactions with enzymes. These interactions can influence enzyme kinetics and substrate specificity, which are crucial for understanding metabolic pathways and drug design .

2. Pharmacological Potential

The compound's structural features suggest potential pharmacological applications, particularly in the development of peptide-based therapeutics. The methylsulfonyl group is known to enhance the bioactivity of compounds, making them more effective against certain biological targets .

The mechanism of action for this compound involves the following processes:

- Protection and Deprotection : The Boc group protects the amino group from unwanted reactions during peptide synthesis. Under acidic conditions, this group can be removed to yield the free amine, which is essential for further reactions .

- Chemical Transformations : The methylsulfonyl group can participate in oxidation reactions to form sulfone derivatives, which may possess distinct biological activities .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| N-Boc-L-Phenylalanine Methyl Ester | C15H21NO4 | Simple Boc-protected phenylalanine | Lacks methylsulfonyl group |

| Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate | C19H23NO4S | Contains methylsulfonyl but no Boc protection | Different stereochemistry |

| N-Boc-L-Valine Benzyl Ester | C19H25NO4 | Similar Boc protection but different amino acid | Valine instead of phenylalanine |

This table highlights how the presence of both the methylsulfonyl group and Boc protection distinguishes this compound from other derivatives, enhancing its utility in synthetic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with methylsulfonyl groups:

- Antifungal Activity : Research indicates that compounds with similar structures exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The presence of the methylsulfonyl group was found to enhance this activity through improved interaction with fungal cell membranes .

- Antibacterial Effects : A study focusing on sulfonamide derivatives showed that modifications in the sulfonamide structure could lead to increased potency against Gram-positive bacteria like Staphylococcus aureus . This suggests that this compound may also exhibit similar properties.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-Boc-3-(methylsulfonyl)-L-phenylalanine Benzyl Ester, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of L-phenylalanine derivatives. A plausible route includes:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amino group using Boc₂O under basic conditions (e.g., NaOH in AcOEt) to prevent unwanted side reactions .

Sulfonation : Methylsulfonyl groups are introduced via sulfonylation at the 3-position using methanesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) .

Esterification : Benzyl esterification of the carboxylic acid group using benzyl bromide and a coupling agent like DCC or HOBt .

- Critical Factors : Temperature control during sulfonation (-78°C for Grignard-like reactions) minimizes byproducts, while anhydrous conditions prevent hydrolysis of the Boc group .

Q. How can researchers characterize the purity and stereochemical integrity of this compound?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (acidified with 0.1% TFA) resolve polar impurities .

- NMR : ¹H and ¹³C NMR confirm structural integrity. Key signals include Boc tert-butyl protons (δ ~1.4 ppm) and benzyl ester aromatic protons (δ ~7.3–7.5 ppm) .

- Optical Rotation : Measure specific rotation ([α]D) in solvents like 80% acetic acid to verify enantiopurity (e.g., L-configuration) .

Q. What solvents are optimal for dissolving this compound, and how does solubility affect reaction design?

- Methodological Answer :

- High Solubility : Dichloromethane (DCM), THF, and DMF are preferred for reactions due to the compound’s hydrophobic Boc and benzyl groups .

- Low Solubility : Avoid aqueous or protic solvents (e.g., water, methanol), which may hydrolyze the ester or Boc group. For recrystallization, use ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can conflicting data on sulfonation efficiency be resolved when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions often arise from competing reaction pathways. For example:

- Byproduct Formation : Competing sulfonation at the 4-position can occur if the 3-position is sterically hindered. Use bulky bases (e.g., 2,6-lutidine) to direct regioselectivity .

- Catalyst Choice : Pd(OH)₂/C in hydrogenation steps may reduce sulfonyl groups if not carefully controlled (pressure ≤100 psi, short reaction times) . Validate intermediates via LC-MS to track side reactions.

Q. What strategies ensure enantiomeric purity during Boc protection and benzyl esterification?

- Methodological Answer :

- Chiral Auxiliaries : Use L-phenylalanine as the starting material to retain stereochemistry. Monitor racemization via circular dichroism (CD) spectroscopy during Boc protection .

- Enzymatic Resolution : Porcine kidney acylase can separate D/L enantiomers post-synthesis, with the L-form partitioning into aqueous layers .

Q. How does the methylsulfonyl group influence stability under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : The sulfonyl group stabilizes adjacent carbocations but may undergo desulfonation in strong acids (e.g., H₂SO₄). Use mild acids (e.g., AcOH) for Boc deprotection .

- Basic Conditions : The benzyl ester is susceptible to saponification. Use non-nucleophilic bases (e.g., DBU) in aprotic solvents for reactions requiring high pH .

Q. What role does this compound play in peptide-based drug synthesis, and how are its derivatives optimized for bioavailability?

- Methodological Answer :

- Prodrug Design : The benzyl ester enhances cell membrane permeability, while the Boc group protects the amine during solid-phase peptide synthesis (SPPS) .

- Metabolic Stability : Replace the benzyl ester with p-nitrobenzyl or enzymatically cleavable esters to control release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.